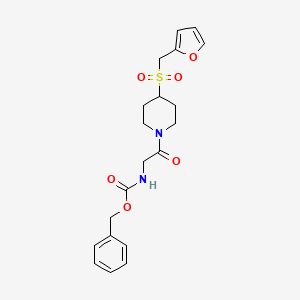

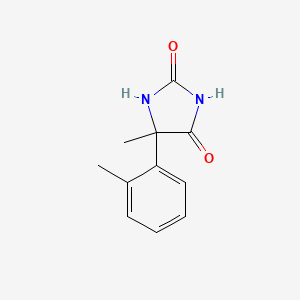

5-Methyl-5-(2-methylphenyl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Methyl-5-(2-methylphenyl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C11H12N2O2 . It has a molecular weight of 204.23 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H12N2O2/c1-7-3-5-8(6-4-7)11(2)9(14)12-10(15)13-11/h3-6H,1-2H3,(H2,12,13,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

The compound “this compound” is a solid at room temperature . It has a molecular weight of 204.23 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Scientific Research Applications

Medicinal Chemistry and Biological Activities

Imidazolidine-2,4-dione derivatives, such as hydantoin, are recognized for their versatility in medicinal chemistry, serving as a scaffold for the development of various pharmacologically active compounds. These derivatives exhibit a range of biological activities, including therapeutic and agrochemical applications. They are particularly significant in the synthesis of non-natural amino acids and their conjugates with potential medical applications. The Bucherer-Bergs reaction, an efficient method for synthesizing hydantoin, highlights the compound's importance in creating novel therapeutic agents (Shaikh et al., 2023).

Pharmaceutical Applications

Imidazolidine-2,4-dione and its derivatives are explored for their pharmacological importance in treating various diseases. They have been used in the synthesis of ligands for PPARγ, showcasing their potential in treating metabolic disorders like Type 2 diabetes. This highlights the compound's role in developing antihyperglycemic agents through molecular pharmacology strategies (Rami & Smith, 2000).

Corrosion Inhibition

Apart from medicinal applications, imidazolidine-2,4-dione derivatives, specifically imidazoline and its derivatives, are recognized for their effectiveness as corrosion inhibitors. These compounds are preferred in industries for their environmental friendliness, low cost, and low toxicity. Their unique chemical structure enables strong adsorption onto metal surfaces, providing protective hydrophobic films and enhancing corrosion resistance (Sriplai & Sombatmankhong, 2023).

Mechanism of Action

Future Directions

The future directions for research on “5-Methyl-5-(2-methylphenyl)imidazolidine-2,4-dione” and related compounds could involve further exploration of their inhibitory potential on various biological pathways . This could lead to the development of novel inhibitors with improved therapeutic properties .

Properties

IUPAC Name |

5-methyl-5-(2-methylphenyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-5-3-4-6-8(7)11(2)9(14)12-10(15)13-11/h3-6H,1-2H3,(H2,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQYMAJQGFCFJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(C(=O)NC(=O)N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid](/img/structure/B2649048.png)

![5,6-Dimethyl-3-[2-oxo-2-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2649051.png)

![N-cyano-4-fluoro-N-{[2-(furan-3-yl)-1,3-thiazol-4-yl]methyl}-3-nitroaniline](/img/structure/B2649052.png)

![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2649054.png)

![1-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2649059.png)